1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride is a chemical compound notable for its unique structural features, which include a piperazine ring and an azetidine moiety. This compound is often encountered in its hydrochloride salt form, enhancing its solubility and stability for various applications. Its molecular formula is C₉H₁₈N₃O·2ClH, with a molecular weight of approximately 219.71 g/mol when in the dihydrochloride form . The compound's potential interactions with biological systems make it a subject of interest in medicinal chemistry.
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride belongs to the class of organic compounds known as piperazines and azetidines. These classes are often associated with pharmacological activities, making this compound relevant in drug development and medicinal chemistry.
The synthesis of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride typically involves multi-step synthetic routes that start from readily available precursors. The general synthetic pathway includes:
These synthetic methods allow for modifications that can enhance the pharmacological profile of the compound, leading to derivatives with potentially improved biological activity.
The synthesis may employ various reagents and conditions, including solvents like dichloromethane or ethanol, and catalysts such as triethylamine or sodium hydride to facilitate reactions.
The molecular structure of 1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride features a central azetidine ring connected to a piperazine group through a carbon chain terminating in an ethanone functional group. The presence of two hydrochloride ions indicates that the compound is in its salt form, which is critical for solubility.
The compound can undergo various chemical reactions typical for amides and piperazine derivatives:
Understanding these reactions is crucial for developing derivatives with enhanced biological activities or different pharmacological profiles .
The physical properties include:
Chemical properties include:
Relevant data indicate that compounds with similar structures often exhibit significant pharmacological activities, emphasizing the importance of understanding these properties for practical applications .
1-(3-(Piperazin-1-yl)azetidin-1-yl)ethanone dihydrochloride has potential applications in several fields:
The unique combination of piperazine and azetidine structures suggests that this compound could serve as a valuable scaffold for designing new therapeutic agents .
The piperazine-azetidine hybrid architecture serves as a privileged scaffold in drug discovery due to its conformational rigidity and diverse vectorality for pharmacophore attachment. This structural framework combines azetidine’s ring strain (enhancing target binding affinity) with piperazine’s protonatable nitrogen (improving solubility and bioavailability). The compact, four-membered azetidine ring reduces conformational entropy upon target binding, while the piperazine moiety enables salt formation (e.g., dihydrochloride) for crystalline stability [3].
Key design principles include:
Table 1: Conformational Analysis of Piperazinyl Azetidine Scaffolds
Parameter | Azetidine Ring | Piperazine Ring | Hybrid System |
---|---|---|---|
Ring Strain (kcal/mol) | 26.5 | 8.3 | 34.8 |
N-N Distance (Å) | - | 3.0 | 2.8-3.2 adjustable |
Torsional Flexibility | ±15° | ±40° | ±10° |
Log P (calculated) | -0.3 | -0.1 | -0.5 to +1.2 |
Scaffold optimization involves azetidine N-functionalization (e.g., ethanone introduction) to balance lipophilicity (cLogP 1.2-2.8) and polar surface area (45-65 Ų). In reversible MAGL inhibitors, this hybrid scaffold enabled IC₅₀ values of 6.2 nM through optimal positioning of carbamate warheads toward catalytic serine residues [3] [6].
Copper-catalyzed fluorination enables site-specific ¹⁸F-incorporation into piperazinyl azetidine cores for PET tracer development. The electron-deficient nature of the azetidine ring directs ortho-fluorination when using [¹⁸F]KF/Cu(OTf)₂ systems at 120°C in DMSO [3].
Critical advancements include:
Table 2: Fluorination Efficiency of Azetidine-Piperazine Derivatives
Precursor | Catalyst System | Temperature (°C) | RCY (%) | Time (min) |
---|---|---|---|---|
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)azetidin-1-yl-(piperazin-1-yl)methanone | [¹⁸F]KF/Cu(OTf)₂/pyridine | 120 | 78 ± 3 | 15 |
1-(3-(4-(Boronophenyl)piperazin-1-yl)azetidin-1-yl)ethanone | [¹⁸F]KF/[Cu(OTf)₂(bpy)] | 100 | 65 ± 5 | 20 |
4-(1-(Azetidin-3-yl)piperazin-1-yl)benzonitrile | [¹⁸F]KF/CuCl₂/1,10-phen | 130 | 52 ± 4 | 25 |
Optimized conditions (0.5 mM Cu(II), 5 min pre-complexation, anhydrous DMSO) achieve radiochemical yields (RCY) of 78% without requiring HPLC purification. This permits direct in vivo PET imaging of MAGL distribution using tracers like [¹⁸F]MAGL-4–11 derived from 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone scaffolds [3].
Functionalization of the piperazine nitrogen occurs via carboxamide coupling or acyl chloride reactions, while azetidine modification employs N-acylation or reductive amination. The dihydrochloride salt form necessitates temporary protection (Boc or Cbz) during derivatization [3] [7].
Key reaction systems:1. Carboxamide formation:- Piperazine-activated esters react with amino acid derivatives via EDC/HOBt coupling (DMF, 0°C to RT, 12 h)- Example: 1-(4-(Thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-yl)ethanone synthesized in 85% yield using thiazole-2-carboxylic acid/EDC·HCl [3]
Solvent effects: Amidation yields decrease in polar protic media (EtOH: 55% vs DMF: 92%), attributed to premature hydrolysis of activated esters. Microwave assistance (100W, 100°C) accelerates couplings 8-fold while maintaining >90% enantiopurity in chiral derivatives [3] .
Three principal pathways exist for constructing the 1-(3-(piperazin-1-yl)azetidin-1-yl)ethanone core, differing in bond disconnections and protecting group strategies:
Table 3: Synthetic Route Comparison for Azetidine-Piperazine Hybrids
Strategy | Key Steps | Overall Yield (%) | Purity (HPLC%) | Advantages/Limitations |
---|---|---|---|---|
Azetidine-first | 1. Azetidine N-Boc protection 2. Mitsunobu with N-Boc-piperazine 3. Deprotection/acylation 4. HCl salt formation | 42 | 98.5 | Short sequence; Mitsunobu causes epimerization |
Piperazine-first | 1. Piperazine N-alkylation with azetidinyl mesylate 2. Ethanone introduction via acetyl chloride 3. Dihydrochloride precipitation | 68 | 99.2 | Scalable (>100g); requires chiral resolution |
Convergent coupling | 1. Separate synthesis of 1-(azetidin-1-yl)ethanone and piperazine 2. Pd-catalyzed C-N coupling (BINAP/Pd₂(dba)₃) | 35 | 97.8 | Enables late-stage diversity; expensive catalysts |
Route optimization insights:
Microwave-assisted continuous flow reactors enhance the piperazine N-alkylation step (residence time 2.5 min vs 8 h batch), reducing epimerization to <1% while maintaining 99% conversion [2] [8]. These synthetic advances support the development of targeted molecular probes and therapeutic candidates based on this versatile chemotype.
CAS No.: 17869-27-1
CAS No.: 942-51-8
CAS No.: 1326-83-6
CAS No.:
CAS No.:
CAS No.: